molecular formula C17H11ClO2 B2399749 2-Chloro-5-(naphthalen-1-yl)benzoic acid CAS No. 1262009-68-6

2-Chloro-5-(naphthalen-1-yl)benzoic acid

Cat. No.: B2399749
CAS No.: 1262009-68-6
M. Wt: 282.72
InChI Key: GPUXFANAURCFNN-UHFFFAOYSA-N
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Description

2-Chloro-5-(naphthalen-1-yl)benzoic acid (CAS 1262009-68-6) is a high-value benzoic acid derivative supplied with a high degree of purity, typically >99% as confirmed by multiple analytical methods including HPLC, GC-MS, and NMR . This compound serves as a versatile building block and key pharmaceutical intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and drug discovery applications . Its molecular structure, characterized by the formula C17H11ClO2 and a molecular weight of 282.72, incorporates both a carboxylic acid functional group and a bulky biaryl system with a chlorine atom, making it a valuable scaffold for constructing more complex structures for various research applications . Researchers utilize this compound in the development of novel active pharmaceutical ingredients (APIs), fine chemicals, and reagents for synthesis . It is analyzed to meet stringent quality control standards, ensuring reliability and consistency in research outcomes. This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-chloro-5-naphthalen-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUXFANAURCFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Naphthalen 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In 2-Chloro-5-(naphthalen-1-yl)benzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the naphthalene (B1677914) ring system, as well as the acidic proton of the carboxylic acid group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton. For instance, the protons on the substituted benzoic acid ring would likely appear as doublets or doublets of doublets, while the seven protons of the naphthalene ring would exhibit a more complex pattern of multiplets. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) Data not available s (broad) Data not available
Benzoic Acid Ring Protons Data not available m Data not available
Naphthalene Ring Protons Data not available m Data not available

Note: Specific experimental data for this compound is not publicly available. The table represents the expected types of signals.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display a series of peaks, each corresponding to a unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. The carbonyl carbon of the carboxylic acid would be found significantly downfield. The aromatic carbons of both the benzoic acid and naphthalene rings would resonate in the typical aromatic region, with variations in their chemical shifts influenced by the chloro and naphthyl substituents.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) Data not available
Benzoic Acid Ring Carbons Data not available
Naphthalene Ring Carbons Data not available

Note: Specific experimental data for this compound is not publicly available. The table represents the expected types of signals.

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the benzoic acid and naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connection between the naphthalene ring and the benzoic acid ring, as well as the relative positions of the substituents on the benzoic acid ring.

Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). For this compound, the IR and Raman spectra would show characteristic bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. The spectra would also feature bands corresponding to the C-Cl stretch, and various C-H and C=C vibrations of the aromatic rings.

Table 3: Expected Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch Data not available
Carboxylic Acid C=O stretch Data not available
Aromatic Ring C=C stretch Data not available
Aromatic Ring C-H stretch Data not available
Chloro Group C-Cl stretch Data not available

Note: Specific experimental data for this compound is not publicly available. The table represents the expected types of signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive π-system of the naphthalene and benzoic acid moieties in this compound would lead to strong absorption in the UV region. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation. The substitution pattern on the aromatic rings will influence the energy of the electronic transitions and thus the observed λ_max values.

Table 4: Expected UV-Vis Spectroscopy Data for this compound

Electronic Transition λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* Data not available Data not available

Note: Specific experimental data for this compound is not publicly available. The table represents the expected types of signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₇H₁₁ClO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further corroborate the elemental composition of the molecule.

Table 5: Expected High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₁ClO₂
Calculated Exact Mass 282.0447
Observed m/z Data not available

Note: The calculated exact mass is based on the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Therefore, precise, experimentally determined data regarding its solid-state molecular conformation, crystal system, space group, and specific packing arrangements are not available.

The determination of a crystal structure through X-ray crystallography is the gold standard for unequivocally establishing the three-dimensional arrangement of atoms in a solid-state material. This technique would provide critical insights into:

Molecular Conformation: The exact dihedral angle between the planes of the chlorinated benzoic acid ring and the naphthalene ring system. This would reveal the degree of twist between the two aromatic moieties, which is influenced by steric hindrance from the ortho-chloro substituent and electronic effects.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, offering a real-world picture to compare against theoretical models.

Intermolecular Interactions: The specific hydrogen bonding patterns, particularly the classic carboxylic acid dimer formation (R²₂(8) motif) through O-H···O hydrogen bonds. It would also elucidate other non-covalent interactions, such as π-π stacking between naphthalene and/or benzene (B151609) rings, C-H···π interactions, and halogen bonding involving the chlorine atom, which collectively govern the supramolecular architecture.

A future crystallographic investigation would be necessary to provide the definitive data required for a complete understanding of the solid-state properties of this compound.

Computational and Theoretical Chemistry of 2 Chloro 5 Naphthalen 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model the electronic structure and energy of molecules. These calculations are essential for predicting fundamental chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. For 2-Chloro-5-(naphthalen-1-yl)benzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic structure, reactivity, and spectroscopic profile. mdpi.com

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For similar aromatic carboxylic acids, DFT studies have shown that the HOMO is often distributed over the electron-rich aromatic rings, while the LUMO may be localized on areas with electron-withdrawing groups. mdpi.com

Global reactivity descriptors can be calculated from these orbital energies to quantify chemical behavior. researchgate.net These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Such calculations on related substituted benzoic acids have been used to compare the relative stability and reactivity among different derivatives. researchgate.net

Interactive Table: Representative Global Reactivity Descriptors Calculated via DFT Note: The following data is illustrative of typical values obtained for similar aromatic compounds and not specific experimental or calculated values for this compound.

Spectroscopic Properties: DFT is also employed to predict vibrational and electronic spectra. Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational modes. mdpi.comscielo.br Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions, providing insights into the molecule's optical properties. researchgate.netmdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods, such as Hartree-Fock (HF) and post-HF methods, are valuable for detailed conformational analysis and calculating the relative energies of different molecular arrangements.

For a molecule like this compound, which has rotational freedom around the single bond connecting the naphthalene (B1677914) and benzoic acid rings, ab initio calculations can determine the most stable conformers. nih.gov Studies on similar bicyclic aromatic systems have used these methods to refine molecular geometries and understand the energetic landscape. nih.govrsc.org The calculations can identify the dihedral angle corresponding to the lowest energy state and the energy barriers for rotation, which dictates the molecule's flexibility.

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques explore the molecule's conformational possibilities and dynamic behavior, often in a biological or solution-phase environment.

The three-dimensional structure of this compound is crucial for its function, particularly its ability to interact with biological targets. Conformational analysis aims to identify all possible low-energy shapes (conformers) the molecule can adopt. This is typically done by systematically rotating the key dihedral angle—the angle between the planes of the benzoic acid and naphthalene rings.

An energy landscape can be generated by plotting the potential energy of the molecule as a function of this dihedral angle. This plot reveals the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states between them. For substituted benzoic acids, the orientation of the carboxylic acid group relative to adjacent substituents is also a key factor in determining conformational preference. mdpi.com The presence of the bulky naphthalene group and the chloro substituent likely creates significant steric hindrance, favoring a non-planar arrangement as the lowest energy conformation.

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of a molecule over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements. This allows for the study of the dynamic behavior of this compound, including its flexibility and interactions with its environment, such as water molecules. nih.gov

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.netnih.gov By simulating the complex for nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time is a common metric to evaluate this stability. researchgate.net

Structure-Based Computational Approaches for Predicting Molecular Interactions with Biological Receptors

Understanding how this compound interacts with biological macromolecules is key to elucidating its potential pharmacological activity. Structure-based computational methods use the 3D structures of receptors to predict binding modes and affinities.

Molecular docking is the most common technique used for this purpose. nih.govmdpi.com In a docking simulation, the this compound molecule is treated as a flexible ligand, and various possible orientations and conformations are sampled within the binding site of a target receptor. A scoring function then estimates the binding affinity for each pose.

Studies on structurally related 2,5-substituted benzoic acid derivatives have shown their potential as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov Docking models of these analogs predict that the benzoic acid's carboxyl group forms a critical hydrogen bond with a conserved arginine residue in the binding groove. nih.gov The naphthalene moiety of this compound would likely occupy a hydrophobic pocket within the receptor, forming van der Waals and π-π stacking interactions.

Interactive Table: Predicted Molecular Interactions for this compound in a Receptor Binding Site Note: This table is based on interactions observed for analogous compounds and represents a hypothetical binding model.

These computational predictions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent and selective analogs. nih.gov

Lack of Available Data on the

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the documented research on the specific compound This compound . While computational studies are a common practice for characterizing novel compounds, specific research focusing on the chemical reactivity and reaction mechanisms of this particular molecule has not been identified in the public domain.

Therefore, the following section on "Computational Studies on Chemical Reactivity and Reaction Mechanisms" cannot be populated with the detailed research findings and data tables as requested. The field of computational chemistry relies on published studies to report on theoretical investigations into a molecule's properties, and such studies for this compound are not presently available.

Further research in this area would be necessary to provide a comprehensive understanding of the computational and theoretical aspects of this compound's chemical behavior.

Investigation of Reaction Mechanisms and Chemical Reactivity of 2 Chloro 5 Naphthalen 1 Yl Benzoic Acid

Mechanistic Pathways of Functional Group Transformations

The diverse functional groups within 2-Chloro-5-(naphthalen-1-yl)benzoic acid allow for a range of chemical modifications, providing pathways to a variety of derivatives.

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. Microwave-assisted esterification has also been shown to be effective for substituted benzoic acids. researchgate.netusm.my The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Table 1: Representative Conditions for Esterification of Benzoic Acids

CatalystAlcoholSolventTemperature (°C)Yield (%)Reference
H₂SO₄ (catalytic)EthanolEthanol (excess)RefluxGood to Excellent usm.my
H₂SO₄ (catalytic)Various primary alcoholsDichloromethaneMicrowave (130-150)High researchgate.net
Ti₃AlC₂/SO₄²⁻Ethyl benzoate (B1203000)Not specified12080.4 researchgate.net

Amidation: Amides can be synthesized from this compound by reaction with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. bohrium.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine. Direct amidation can also be achieved under certain catalytic conditions. bohrium.com

Table 2: General Conditions for Amidation of Benzoic Acids

Reagent/CatalystAmineSolventTemperatureYieldReference
DCCPrimary or Secondary AmineDichloromethane or DMFRoom TemperatureGood to Excellent bohrium.com
SOCl₂ then AminePrimary or Secondary AmineDichloromethane or Toluene0 °C to Room TemperatureHigh nih.gov
Copper catalystAnilines2-Ethoxyethanol130 °CUp to 99% researchgate.net

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential reaction, though it typically requires harsh conditions for unactivated aromatic carboxylic acids. youtube.com The thermal decomposition of benzoic acid, for instance, occurs at temperatures around 475-499 °C, yielding primarily benzene (B151609) and carbon dioxide. researchgate.net The presence of ortho-substituents can influence the rate of decarboxylation. nih.gov Catalytic methods, sometimes employing transition metals, can facilitate decarboxylation under milder conditions. nih.govnih.gov

The chloro substituent on the benzene ring is a key site for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling, where an organoboron reagent, such as a boronic acid, is coupled with the aryl chloride in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.comnih.govnih.gov This reaction is a powerful tool for the synthesis of biaryl compounds.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium CatalystLigandBaseSolventTemperatureReference
Pd(OAc)₂Buchwald or Josiphos-type ligandsK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110 °C researchgate.net
Pd₂(dba)₃XPhos or SPhosK₃PO₄1,4-Dioxane100 °C nih.gov

Nucleophilic Aromatic Substitution (SNA r): While aryl chlorides are generally less reactive towards nucleophilic substitution than alkyl halides, the reaction can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the carboxylic acid group and the chloro substituent are electron-withdrawing, which can facilitate nucleophilic attack, particularly at positions ortho and para to these groups. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the amination of 2-chlorobenzoic acids. nih.govnih.gov

The naphthalene (B1677914) ring system is also susceptible to chemical modification.

Electrophilic Aromatic Substitution: Naphthalene is more reactive towards electrophilic aromatic substitution than benzene. wordpress.comlibretexts.org Substitution preferentially occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that preserve one of the benzene rings. youtube.compearson.compearson.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the naphthalene moiety of this compound would be expected to yield primarily the 1-substituted naphthalene derivative.

Oxidation: The naphthalene ring can be oxidized under various conditions. Strong oxidizing agents can lead to cleavage of the ring system. For instance, oxidation of some naphthalene derivatives can yield phthalic acid derivatives. wordpress.com Enzymatic oxidation, for example by naphthalene 1,2-dioxygenase, can lead to the formation of diols and other oxygenated products. nih.govasm.orgresearchgate.netnih.govrsc.org

Aromatic Ring Reactivity and Substituent Effects on Reaction Rates

The reactivity of the benzoic acid ring is influenced by the electronic effects of its substituents. The carboxylic acid group and the chlorine atom are both electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution. The naphthyl group, being an aryl substituent, can act as a weakly activating group through resonance.

Kinetic studies on substituted benzoic acids have shown that the nature and position of substituents have a significant impact on reaction rates. For instance, in the alkylation of para-substituted benzoic acids, a Hammett linear free energy relationship was established, quantifying the electronic effects of the substituents on the reaction rate. acs.org

Photochemical and Thermal Reactivity Studies

The thermal stability of this compound is expected to be similar to other benzoic acid derivatives. As mentioned, thermal decomposition of benzoic acid requires high temperatures. researchgate.net The presence of the chloro and naphthyl substituents may influence the decomposition temperature and products.

Information on the specific photochemical reactivity of this compound is limited. However, studies on related compounds suggest that UV irradiation could potentially lead to reactions such as decarboxylation or reactions involving the chloro substituent. Photoinduced decarboxylation of benzoic acids has been achieved using photoredox catalysis. researchgate.netresearchgate.net

Catalytic Transformations and Kinetic Studies of this compound

Catalysis plays a crucial role in many of the transformations of this molecule. As discussed, palladium and copper catalysts are essential for cross-coupling and amination reactions of the chloro substituent. Acid catalysts are typically used for esterification.

Kinetic studies of reactions involving substituted benzoic acids are important for understanding reaction mechanisms and optimizing reaction conditions. The rates of esterification, for example, are dependent on the concentrations of the acid, alcohol, and catalyst, as well as the temperature. researchgate.net Kinetic investigations of the reactions of substituted benzoic acids with diazodiphenylmethane (B31153) have also been reported, providing insights into the influence of substituents on reactivity. rsc.orgacs.org

Derivatization and Analog Synthesis of 2 Chloro 5 Naphthalen 1 Yl Benzoic Acid

Synthesis of Esters, Amides, Anhydrides, and Salts from 2-Chloro-5-(naphthalen-1-yl)benzoic acid

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, including the synthesis of esters, amides, anhydrides, and salts. These derivatives can exhibit altered solubility, reactivity, and biological activity compared to the parent acid.

Esters of this compound can be prepared through several established methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), represents a classical approach. Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction with an alcohol.

Amides are readily synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. nih.gov A common method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which is then reacted with the desired amine. Another approach utilizes peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), to mediate the direct condensation of the carboxylic acid and amine. acs.org

Anhydrides of this compound can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures. A more common laboratory-scale synthesis involves the reaction of the carboxylate salt with an acyl chloride, which can also be used to prepare mixed anhydrides.

Salts are the simplest derivatives to prepare, typically involving the reaction of the carboxylic acid with an appropriate inorganic or organic base. For example, treatment with sodium hydroxide (B78521) would yield sodium 2-chloro-5-(naphthalen-1-yl)benzoate, while reaction with a primary amine like triethylamine (B128534) would form the corresponding triethylammonium (B8662869) salt. The formation of salts is often used to improve the aqueous solubility of carboxylic acids.

Table 1: Potential Methods for the Synthesis of Derivatives of this compound

DerivativeReagents and Conditions
EstersAlcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification)
Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Alcohol, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., CH₂Cl₂)
Amides1. SOCl₂ or (COCl)₂; 2. Amine, Base
Amine, Coupling Agent (e.g., HATU, HOBt), Base, Solvent
AnhydridesHeat (for symmetrical anhydrides)
Carboxylate Salt, Acyl Chloride
SaltsInorganic Base (e.g., NaOH, K₂CO₃) or Organic Base (e.g., Triethylamine)

Chemical Modification of the Benzoic Acid Moiety

Further diversification of the this compound structure can be achieved by modifying the benzoic acid ring itself.

Introduction of Additional Substituents on the Benzoic Acid Ring

The existing chloro and naphthalene (B1677914) substituents on the benzoic acid ring direct the position of further electrophilic aromatic substitution reactions. The carboxylic acid group is a deactivating, meta-directing group, while the chloro and naphthalene groups are ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of subsequent reactions. For instance, nitration using a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group at the position meta to the carboxyl group and ortho or para to the chloro and naphthalene groups, although steric hindrance from the bulky naphthalene group could influence the outcome. Similarly, halogenation (e.g., with Br₂ and a Lewis acid catalyst) could introduce another halogen atom onto the ring.

Nucleophilic aromatic substitution of the chloride is also a possibility, particularly if activated by strongly electron-withdrawing groups on the ring or through the use of transition metal catalysts. researchgate.net For example, copper-catalyzed amination could potentially replace the chloro group with an amino or substituted amino group. nih.gov

Formation of Condensed Ring Systems Incorporating the Benzoic Acid Core

The functional groups on the benzoic acid moiety can be utilized to construct fused ring systems. For instance, if an amino group were introduced ortho to the carboxylic acid, it could undergo intramolecular condensation to form a lactam. Alternatively, intramolecular Friedel-Crafts reactions could be envisioned if a suitable acyl or alkyl group is introduced on the ring, leading to the formation of polycyclic aromatic systems. The Ullmann condensation reaction of 2-chlorobenzoic acids with aminothiazoles or aminobenzothiazoles provides a pathway to synthesize fused heterocyclic systems like thiazolo[2,3-b]quinazolin-5-ones. researchgate.net

Chemical Modification of the Naphthalene Moiety

The naphthalene ring system offers another avenue for structural modification and the synthesis of novel analogs.

Introduction of Additional Substituents on the Naphthalene Ring

The naphthalene ring is more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The existing connection to the benzoic acid ring at the 1-position of the naphthalene will direct incoming electrophiles. Electrophilic substitution on naphthalene typically favors the alpha-position (positions 1, 4, 5, and 8) over the beta-position (positions 2, 3, 6, and 7) due to the greater stability of the carbocation intermediate. youtube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to introduce substituents primarily at the 4-, 5-, or 8-positions of the naphthalene ring, depending on the reaction conditions and the steric bulk of the electrophile. numberanalytics.comnumberanalytics.comslideshare.net

Exploration of Positional Isomers of the Naphthalene Linkage

The parent compound features a linkage at the 1-position of the naphthalene ring. The synthesis of positional isomers, where the benzoic acid moiety is attached to the 2-position of the naphthalene, would result in a structurally distinct analog. The synthesis of such an isomer would likely require a different synthetic strategy, for example, starting with a 2-substituted naphthalene derivative which is then coupled to a suitably functionalized benzoic acid precursor, potentially via a Suzuki or other cross-coupling reaction. wikipedia.orglibretexts.orgyoutube.comyoutube.com The Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a powerful tool for the formation of carbon-carbon bonds between aromatic rings and would be well-suited for this purpose. nih.gov

Table 2: Potential Reactions for Modification of the Naphthalene Moiety

Reaction TypeReagents and ConditionsPotential Outcome
NitrationHNO₃, H₂SO₄Introduction of -NO₂ group(s)
HalogenationBr₂, Lewis Acid (e.g., FeBr₃)Introduction of -Br group(s)
SulfonationFuming H₂SO₄Introduction of -SO₃H group(s)
Friedel-Crafts AcylationAcyl Chloride, Lewis Acid (e.g., AlCl₃)Introduction of an acyl group
Suzuki CouplingArylboronic acid, Pd catalyst, BaseSynthesis of positional isomers

Synthesis of Sulfur-Containing Derivatives (e.g., Sulfamoyl benzoic acids)

The derivatization of this compound into sulfur-containing analogues, particularly sulfamoyl benzoic acids, introduces the sulfonamide moiety, a well-known pharmacophore. The synthesis of these derivatives typically proceeds through a two-step sequence involving chlorosulfonation followed by amination.

The initial step is the chlorosulfonation of the parent benzoic acid. This electrophilic substitution reaction is commonly achieved by treating the benzoic acid with an excess of chlorosulfonic acid. rsc.orggoogle.com The reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzoic acid ring. The resulting intermediate, 5-(chlorosulfonyl)-2-chlorobenzoic acid, is highly reactive and can be used in the subsequent step, often without extensive purification. rsc.org

The second step involves the reaction of the 5-(chlorosulfonyl) intermediate with a primary or secondary amine to form the corresponding sulfonamide. This nucleophilic substitution reaction at the sulfonyl chloride group is typically carried out in a suitable solvent, sometimes in the presence of a base like triethylamine to neutralize the HCl byproduct. google.com A wide variety of amines can be employed in this step, allowing for the generation of a diverse library of N-substituted sulfamoyl benzoic acid derivatives. rsc.orgrsc.org The final products are typically purified using techniques such as column chromatography. rsc.org

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of Sulfamoyl Benzoic Acid Derivatives

Chlorosulfonation:

Reactant: this compound

Reagent: Chlorosulfonic acid (ClSO₃H)

Product: 2-Chloro-5-(chlorosulfonyl)-5-(naphthalen-1-yl)benzoic acid

Amination:

Reactant: 2-Chloro-5-(chlorosulfonyl)-5-(naphthalen-1-yl)benzoic acid

Reagents: Amine (R¹R²NH), Base (e.g., Triethylamine)

Product: 2-Chloro-5-(N-(R¹,R²)-sulfamoyl)-5-(naphthalen-1-yl)benzoic acid

The versatility of the amination step allows for the introduction of various substituents, leading to derivatives with modulated physicochemical properties. Examples of amines used in the synthesis of similar sulfamoyl benzoic acids include cyclopropylamine, benzylamine, morpholine, and substituted anilines. rsc.org

Compound NameAmine UsedReference
2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acidCyclopropylamine rsc.org
2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acidcis-3,5-Dimethylpiperidine google.com
2-Chloro-5-(N-(β-[p-chlorophenethyl])aminosulfonyl)benzoic Acidβ-(p-chlorophenethyl)amine google.com

Development of Heterocyclic Analogues Incorporating Similar Structural Scaffolds (e.g., Pyrazole (B372694), Oxadiazole, Isoxazole (B147169) derivatives)

The synthesis of heterocyclic analogues of this compound involves replacing the carboxylic acid functional group with various five-membered aromatic rings. These heterocycles act as bioisosteres for the carboxylic acid, potentially altering the compound's electronic properties, lipophilicity, and metabolic stability while maintaining key structural interactions.

Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a common carboxylic acid bioisostere. A prevalent synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles starts with the conversion of the parent benzoic acid into its corresponding acid hydrazide. nih.gov This is typically achieved by esterification of the benzoic acid, followed by reaction with hydrazine (B178648) hydrate. The resulting acid hydrazide is then cyclized with another carboxylic acid derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the oxadiazole ring. nih.govijnrd.org

Scheme 2: General Synthesis of 1,3,4-Oxadiazole Analogues

Hydrazide Formation: this compound is converted to its corresponding acid hydrazide.

Cyclization: The acid hydrazide is reacted with an appropriate acylating agent (e.g., R-COOH) and a dehydrating agent like POCl₃ to yield the 2-(2-chloro-5-(naphthalen-1-yl)phenyl)-5-R-1,3,4-oxadiazole.

Another established method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides or carboxylic acids. rjptonline.orgnih.gov

Starting Material (Acid Hydrazide)Second Carboxylic AcidResulting Oxadiazole MoietyReference
Naphthofuran-2-hydrazide4-Aminobenzoic acid2-(Naphtho[2,1-b]furan-2-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole nih.gov
4-Cyanobenzohydrazide3,4,5-Trimethoxybenzoic acid2-(4-Cyanophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole rjptonline.org

Pyrazole Derivatives

Pyrazoles are five-membered di-nitrogen heterocyclic rings that are prominent in medicinal chemistry. nih.gov A classical approach to pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. To create an analogue of this compound, the naphthalene moiety could be used to construct a chalcone (B49325) (an α,β-unsaturated ketone). This chalcone can then be reacted with a hydrazine to undergo a condensation-cyclization reaction, yielding a diaryl-substituted pyrazole. nih.gov

Another versatile method is the Vilsmeier-Haack reaction of hydrazones, which can produce pyrazole-4-carbaldehydes, versatile intermediates for further functionalization. nih.govresearchgate.net

Scheme 3: General Synthesis of Pyrazole Analogues via Chalcone Intermediate

Chalcone Synthesis: An acetophenone (B1666503) derivative (containing the 2-chloro-phenyl moiety) is condensed with a naphthaldehyde.

Pyrazole Formation: The resulting chalcone is reacted with hydrazine (or a substituted hydrazine) to form the pyrazole ring.

Table 3: Examples of Synthetic Routes for Pyrazole Derivatives Note: This table provides examples of synthetic strategies for obtaining diverse pyrazole structures.

PrecursorsKey ReactionProduct TypeReference
Chalcone and p-((t-butyl)phenyl)hydrazineCondensation with Cu(OTf)₂3,5-Diphenyl-1H-pyrazole derivative nih.gov
HydrazoneVilsmeier-Haack reactionPyrazole-4-carbaldehyde nih.gov
4-Hydrazinobenzoic acid and 3′,5′-bis(trifluoromethyl)acetophenoneHydrazone formation followed by Vilsmeier-Haack reaction1-(4-Carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde researchgate.net

Isoxazole Derivatives

Isoxazoles are heterocyclic compounds containing one nitrogen and one oxygen atom in a five-membered ring. The most widely used method for their synthesis is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. nih.govnih.gov The nitrile oxide is often generated in situ from an oxime precursor. For the target scaffold, a terminal alkyne bearing the naphthalenyl group could be reacted with a nitrile oxide derived from a 2-chlorobenzaldehyde (B119727) derivative to produce the desired 3,5-disubstituted isoxazole.

Alternatively, isoxazoles can be synthesized from the cyclocondensation of β-alkoxyvinyl ketones with hydroxylamine (B1172632). nih.gov

Scheme 4: General Synthesis of Isoxazole Analogues via [3+2] Cycloaddition

Nitrile Oxide Generation: A substituted benzaldehyde (B42025) (e.g., 2-chlorobenzaldehyde) is converted to its corresponding aldoxime, which is then oxidized/halogenated to form a hydroximoyl halide. Treatment with a base generates the nitrile oxide in situ.

Cycloaddition: The nitrile oxide reacts with a naphthalenyl-substituted alkyne to yield the 3-(2-chlorophenyl)-5-(naphthalenyl)isoxazole analogue.

Table 4: Examples of Synthetic Methodologies for Isoxazole Derivatives Note: This table highlights various approaches to isoxazole ring formation.

MethodReactantsProduct TypeReference
[3+2] CycloadditionNitrile oxide and terminal alkyne3,5-Disubstituted isoxazole nih.gov
Cyclocondensationβ-Alkoxyvinyl trichloromethyl ketone and hydroxylamine5-Carboxyisoxazole nih.gov
Reaction with Hydroxylamine3-(Dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride5-Arylisoxazole nih.gov

Coordination Chemistry of 2 Chloro 5 Naphthalen 1 Yl Benzoic Acid As a Ligand

Ligand Design Principles for Metal Chelation with 2-Chloro-5-(naphthalen-1-yl)benzoic acid

The design of this compound as a ligand for metal chelation is predicated on the specific structural and electronic features of the molecule. The primary coordination site is the carboxylate group (-COOH), which, upon deprotonation, offers a negatively charged bidentate or monodentate binding pocket through its oxygen donor atoms. Carboxylic acid-based organic ligands are known to exhibit flexible and diverse coordination modes, making them valuable in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Key design aspects of this ligand include:

Carboxylate Functional Group : The carboxylate group is a classic binding motif in coordination chemistry. It can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility allows for the formation of diverse structures from simple mononuclear complexes to complex multidimensional polymers. researchgate.net

Electronic Effects of Substituents : The electron-withdrawing chloro group on the benzoic acid ring can modulate the electron density on the carboxylate group. This influences the acidity of the proton and the strength of the metal-oxygen bond. The large π-conjugated system of the naphthalene (B1677914) ring also plays a role in the electronic properties of the ligand and its resulting complexes. nih.gov

These features make this compound a ligand capable of forming stable complexes with a variety of metal ions, where the final structure is a delicate balance between the coordination preference of the metal ion and the steric and electronic properties of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

The formation of transition metal complexes with this ligand generally follows standard synthetic procedures for carboxylate-based ligands. A common method involves dissolving the this compound ligand and a metal salt (such as chlorides, nitrates, or acetates) in a solvent like ethanol, methanol, or a DMF/water mixture. rasayanjournal.co.inuomustansiriyah.edu.iq The reaction mixture is often heated under reflux to ensure completion. rasayanjournal.co.in The pH may be adjusted to facilitate the deprotonation of the carboxylic acid, thereby promoting coordination. The resulting metal complexes often precipitate from the solution upon cooling and can be collected by filtration, washed, and dried. rasayanjournal.co.in For instance, the synthesis of a Mn(II) complex could involve reacting the ligand with manganese(II) nitrate in a suitable solvent mixture. mdpi.com Similarly, complexes with Co(II), Ni(II), and Cu(II) can be synthesized, often yielding colored precipitates whose properties are indicative of the d-orbital splitting of the central metal ion. uomustansiriyah.edu.iqedu.krd

The 2-Chloro-5-(naphthalen-1-yl)benzoate anion can adopt several coordination modes, which dictates the final geometry of the metal complex. Single-crystal X-ray diffraction is the most definitive technique for determining these structures. researchgate.net

Coordination Modes : The carboxylate group can coordinate to a metal center in various ways:

Monodentate : Only one oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating : Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging : The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Geometries : The geometry of the resulting metal-ligand adduct is dependent on the coordination number of the metal ion and the nature of the ligands. For transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), common geometries include tetrahedral, square planar, and octahedral. researchgate.netuomustansiriyah.edu.iq For example, a Co(II) complex could exhibit a distorted tetrahedral geometry in a mononuclear species or be part of a larger polymeric structure with both tetrahedral and octahedral centers. researchgate.net Zn(II) and Cd(II) complexes with similar ligands have been shown to form five-coordinated trigonal bipyramidal and seven-coordinated pentagonal bipyramid configurations, respectively. nih.gov The specific geometry is a result of the interplay between the metal ion's preferred coordination environment and the steric constraints imposed by the bulky naphthyl group of the ligand.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions in Complexes

A combination of spectroscopic techniques and structural analysis is essential to fully characterize the metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group. In the IR spectrum of the free ligand, the C=O stretching vibration appears at a characteristic frequency (typically around 1700 cm⁻¹). nih.gov Upon coordination to a metal ion, this band disappears and is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group. The separation between these two frequencies (Δν = ν_asym - ν_sym) can provide insights into the coordination mode of the carboxylate ligand. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : For complexes with transition metals having partially filled d-orbitals, UV-Vis spectroscopy reveals electronic transitions. The spectra typically show bands corresponding to d-d transitions and metal-to-ligand charge transfer (MLCT). The position and intensity of these bands are indicative of the coordination geometry of the metal center. For example, octahedral and tetrahedral Co(II) complexes exhibit characteristic absorption bands in the visible region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Upon complexation, shifts in the chemical signals of the protons and carbons near the coordinating carboxylate group can confirm the metal-ligand interaction. mdpi.com

Single-Crystal X-ray Diffraction : This is the most definitive method for structural analysis, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.net

Below is a table summarizing typical spectroscopic data observed for metal-carboxylate complexes.

TechniqueObservation in Free LigandObservation in Metal ComplexInformation Gained
FT-IR Sharp C=O stretch (~1711 cm⁻¹) nih.govDisappearance of C=O stretch; appearance of ν_asym and ν_sym COO⁻ bands. nih.govmdpi.comConfirmation of coordination; insight into binding mode.
UV-Vis Ligand-centered π-π* transitions in the UV region.Appearance of d-d transition and/or MLCT bands in the visible region. nih.govInformation on metal ion's electronic state and geometry.
¹H NMR Carboxylic acid proton signal (-COOH) at ~10-13 ppm.Disappearance of -COOH proton signal; shifts in aromatic proton signals. mdpi.comConfirmation of deprotonation and coordination.

This table is interactive. You can sort the data by clicking on the column headers.

Theoretical Studies of Coordination Behavior and Electronic Properties of Metal Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the coordination behavior and electronic properties of metal complexes. nih.gov

Geometry Optimization : DFT calculations can be used to predict the most stable geometry of the metal complexes. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the theoretical model. nih.gov

Vibrational Analysis : Theoretical frequency calculations can predict the IR spectrum of the complex. This allows for a detailed assignment of the experimentally observed vibrational bands, confirming the coordination mode and the nature of the metal-ligand bonds. nih.gov

Electronic Properties : The electronic properties of the complexes are often analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. nih.govnih.gov A smaller gap generally implies higher reactivity and lower energy electronic transitions. The distribution of HOMO and LUMO densities can indicate the sites of electrophilic and nucleophilic attack and reveal the nature of the electronic transitions (e.g., ligand-centered, metal-centered, or charge transfer). nih.gov

The table below presents hypothetical DFT-calculated electronic properties for a metal complex with this compound.

PropertyCalculated Value (Arbitrary Units)Significance
E_HOMO -6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.4 eVCorrelates with the complex's stability and the energy of the lowest electronic transition. nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Supramolecular Chemistry and Crystal Engineering Involving 2 Chloro 5 Naphthalen 1 Yl Benzoic Acid

Hydrogen Bonding Networks and Self-Assembly Processes

The carboxylic acid group is a primary and highly predictable functional group for the formation of robust hydrogen bonds. In the case of 2-Chloro-5-(naphthalen-1-yl)benzoic acid, this moiety is expected to be a key driver in its self-assembly processes. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This well-established hydrogen-bonding motif often dictates the primary supramolecular structure.

The presence of the bulky naphthalene (B1677914) group and the chloro substituent on the benzoic acid ring can, however, introduce steric and electronic influences that may lead to the formation of alternative hydrogen-bonding networks, such as catemeric chains or other more complex arrangements. The interplay between the strong carboxylic acid dimer formation and weaker interactions involving the chloro and naphthalene groups is a critical aspect of its self-assembly behavior.

Co-Crystallization Strategies and Host-Guest Chemistry

Co-crystallization has become a powerful strategy for modifying the physicochemical properties of solid materials. This compound is a prime candidate for co-crystallization studies due to its potent hydrogen-bonding capabilities. By introducing a second molecular component, or "co-former," that can engage in complementary hydrogen bonding, it is possible to create novel crystalline solids with tailored properties.

Potential co-formers could include molecules with functional groups such as amides, pyridines, or other carboxylic acids. The formation of co-crystals is guided by the relative strength and directionality of the intermolecular interactions between the two components. For instance, the interaction between a carboxylic acid and a pyridine (B92270) group often leads to a highly stable acid-pyridine heterosynthon. The large naphthalene surface of this compound also suggests potential for its use in host-guest chemistry, where it could form inclusion complexes with suitable guest molecules.

Crystal Packing Analysis and Intermolecular Interactions (e.g., π-π stacking, halogen bonding)

Furthermore, the chlorine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the crystal structure of this compound, the chloro group could potentially interact with the oxygen atoms of the carboxylic acid group or other electron-rich sites on neighboring molecules, further influencing the crystal packing. A comprehensive analysis of its crystal structure would involve the identification and characterization of these various intermolecular contacts to understand the forces driving the solid-state assembly.

Design of Functional Supramolecular Architectures Using this compound

The rational design of functional materials based on this compound leverages the understanding of its self-assembly and intermolecular interaction preferences. By carefully selecting co-formers or modifying crystallization conditions, it is possible to engineer supramolecular architectures with specific properties.

Advanced Materials Science Applications of 2 Chloro 5 Naphthalen 1 Yl Benzoic Acid and Its Derivatives

Exploration in Organic Electronics and Optical Materials

Derivatives of 2-chloro-5-(naphthalen-1-yl)benzoic acid are promising candidates for the creation of novel organic electronic and optical materials, particularly in the field of liquid crystals (LCs). The incorporation of the naphthalene (B1677914) group can lead to materials with enhanced thermal stability and broader liquid crystalline ranges compared to their phenyl benzoate (B1203000) counterparts. tandfonline.com

The esterification of the carboxylic acid group with various functional moieties allows for the fine-tuning of molecular geometry and electronic properties, which are critical for applications in display technologies and optical systems. semanticscholar.org For instance, the introduction of alkoxy chains of varying lengths can influence the mesomorphic behavior, leading to the formation of desirable nematic or smectic phases. researchgate.netscirp.org

Table 1: Comparison of Mesomorphic Properties of Naphthyl Benzoate and Phenyl Benzoate Derivatives This table presents illustrative data based on typical findings for related compounds to highlight the potential of this compound derivatives.

FeatureNaphthyl Benzoate DerivativesPhenyl Benzoate Analogues
Thermal Stability Generally higher, with broader mesophase ranges. tandfonline.comTypically exhibit lower thermal stability.
Mesophase Behavior Can exhibit enantiotropic nematic and smectic phases. tandfonline.comresearchgate.netscirp.orgSimilar mesophase sequences but often over narrower temperature ranges. tandfonline.com
Potential Applications High-performance liquid crystal displays (LCDs), optical sensors.Standard LCDs and optical components.

The presence of the chloro-substituent on the benzoic acid ring can further modify the electronic properties and intermolecular interactions, potentially leading to materials with unique electro-optical characteristics. The synthesis of a homologous series of esters derived from this compound could yield a library of compounds with tunable optical properties, suitable for a range of photonic applications. semanticscholar.org

Application in Polymer Science and Engineering

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive chloro-substituent, makes it a versatile monomer for the synthesis of high-performance polymers. Its rigid naphthalene core is expected to impart excellent thermal stability and mechanical strength to the resulting polymer chains.

One potential application lies in the synthesis of wholly aromatic polyesters. Through polycondensation reactions, the carboxylic acid group can react with diols to form ester linkages, creating a polyester (B1180765) backbone. bohrium.comyoutube.com The bulky naphthalene side group would likely hinder close chain packing, potentially leading to amorphous polymers with good solubility in organic solvents. researchgate.net

Table 2: Potential Polymer Architectures Derived from this compound This table outlines hypothetical polymer structures and their anticipated properties based on the functional groups of the parent compound.

Polymer TypeSynthetic RouteKey Monomer FunctionalityAnticipated Properties
Aromatic Polyesters Polycondensation with diolsCarboxylic acidHigh thermal stability, good mechanical strength, potential for liquid crystalline behavior. bohrium.com
Poly(aryl ether ketone)s (PAEKs) Nucleophilic aromatic substitution with bisphenolsChloro groupExcellent thermal and chemical resistance, high strength, good solubility. researchgate.netvt.edu

Furthermore, the chloro-substituent provides a reactive site for nucleophilic aromatic substitution reactions, enabling the synthesis of poly(aryl ether ketone)s (PAEKs). researchgate.netvt.edu By reacting this compound (or its activated acyl chloride derivative) with bisphenols, a polymer with ether and ketone linkages in the backbone can be formed. The resulting PAEKs would benefit from the inherent properties of the naphthalene moiety, potentially exhibiting high glass transition temperatures and excellent dimensional stability. researchgate.net The introduction of fluorine-containing co-monomers could further enhance the dielectric properties of these polymers for applications in microelectronics. tandfonline.com

Naphthalene-containing polymers, in general, have shown promise in optoelectronic devices due to their favorable electronic properties and stability. whiterose.ac.ukemu.edu.trpolyu.edu.hk Polymers derived from this compound could find use as high-performance semiconductors in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). researchgate.netcambridge.org

Catalytic Applications in Organic Transformations

While this compound itself is not a catalyst, its derivatives have the potential to serve as valuable ligands in transition metal catalysis. The carboxylic acid group can be used to coordinate with metal centers, such as palladium, to direct C-H functionalization reactions. nih.govnih.govresearchgate.netacs.org The specific steric and electronic environment provided by the chloro- and naphthyl-substituents could influence the selectivity and efficiency of these catalytic transformations.

For example, palladium complexes bearing ligands derived from benzoic acids have been successfully employed in the ortho-C-H olefination of benzoic acid substrates. nih.gov A ligand based on this compound could potentially direct the functionalization of aromatic substrates with high regioselectivity.

Table 3: Potential Catalytic Applications of Ligands Derived from this compound This table summarizes prospective catalytic systems where ligands based on the title compound could be employed.

Catalytic ReactionMetal CenterRole of the LigandPotential Advantages
C-H Functionalization Palladium (Pd)Directing group, modifies catalyst reactivity and selectivity. nih.govnih.govEnhanced regioselectivity due to the specific steric and electronic profile.
Cross-Coupling Reactions Palladium (Pd), Nickel (Ni)Stabilizes the metal center, influences reductive elimination. acs.orgImproved catalyst lifetime and turnover numbers.
Asymmetric Catalysis Rhodium (Rh), Ruthenium (Ru)Chiral scaffold (if resolved into enantiomers) to induce stereoselectivity.Access to enantiomerically enriched products.

Moreover, naphthalenecarboxylic acids have been synthesized and utilized in the presence of iron catalysts for various organic transformations. dntb.gov.uaresearchgate.net This suggests that the naphthalene moiety of this compound could play a role in mediating catalytic activity when incorporated into a suitable ligand-metal complex. The development of chiral versions of such ligands could also open avenues in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex molecules like 2-Chloro-5-(naphthalen-1-yl)benzoic acid is poised to benefit significantly from advanced synthetic methodologies. Flow chemistry and photoredox catalysis, in particular, offer pathways to more efficient, scalable, and novel synthetic routes.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in traditional batch synthesis. nih.gov For the synthesis of substituted benzoic acids, flow microreactors have been shown to enable rapid reaction optimization and kinetic studies with minimal substrate consumption. acs.orgresearchgate.net Applying this to this compound could lead to higher yields, improved purity, and enhanced safety, especially when handling exothermic reactions or unstable intermediates. nih.gov The high surface-area-to-volume ratio in microreactors facilitates superior heat transfer, mitigating risks associated with thermal runaways. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This methodology is particularly effective for C-H functionalization reactions, offering new ways to create complex molecular architectures. nih.govresearchgate.netacs.org For a molecule like this compound, photoredox catalysis could enable late-stage functionalization, allowing for the introduction of new chemical groups onto the core structure. This could generate a library of derivatives with diverse properties. For instance, aryl radicals generated from benzoic acids via photoredox systems can act as catalytic hydrogen atom transfer (HAT) reagents, facilitating novel C-C bond formations. researchgate.net

Synthetic MethodologyPotential Advantages for this compound
Flow Chemistry Enhanced safety, improved reaction control, higher yields, and scalability. nih.gov
Photoredox Catalysis Mild reaction conditions, access to novel derivatives through C-H functionalization. nih.govnih.gov

Exploration of Novel Spectroscopic Techniques for Enhanced Characterization

While standard techniques like NMR and mass spectrometry are fundamental, novel spectroscopic methods can provide deeper insights into the structure, conformation, and intermolecular interactions of this compound.

Advanced mass spectrometry techniques, such as matrix-assisted laser desorption-ionization time-of-flight (MALDI-TOF) and liquid chromatography-electrospray ionization (LC-ESI), can offer highly accurate mass determination and structural information, crucial for identifying complex derivatives or metabolites. azooptics.com Furthermore, techniques like nanoscale infrared spectroscopy can probe the interfacial chemistry of self-assembled monolayers of benzoic acid derivatives, revealing details about their coordination states, which is vital for materials science applications. nih.gov

Enhanced Raman spectroscopy techniques, including Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle Surface-Enhanced Raman Spectroscopy (SHINERS), offer significantly amplified signals. azooptics.com These methods could be used to study the compound at very low concentrations or its interaction with surfaces and biological molecules, providing detailed vibrational information that is otherwise inaccessible. azooptics.comsustainability-directory.com

Advanced Computational Modeling for Complex Systems and Drug Discovery

Computational modeling is an indispensable tool in modern chemical research, accelerating the discovery and design of new functional molecules. For this compound, advanced computational approaches can predict its properties and guide experimental efforts.

Drug Discovery: In silico techniques like molecular docking and molecular dynamics (MD) simulations are central to structure-based drug design. nih.gov Given that naphthalene-based compounds have been investigated as inhibitors for various biological targets, these computational methods can be used to screen this compound and its virtual derivatives against protein targets. nih.govresearchgate.netnih.gov These simulations can predict binding affinities and elucidate the specific molecular interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. nih.gov Computational tools like SwissADME can also predict pharmacokinetic properties, helping to assess the "drug-likeness" of potential candidates early in the discovery process. ijpsjournal.com

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com These theoretical calculations can help interpret experimental spectroscopic data and predict the outcomes of chemical reactions, aiding in the design of new synthetic routes.

Computational MethodApplication in Research
Molecular Docking Predicts the binding orientation and affinity of the molecule to a biological target. researchgate.net
Molecular Dynamics Simulates the dynamic behavior of the molecule and its interaction with proteins or other molecules over time. nih.gov
DFT Calculations Investigates electronic structure, charge distribution, and predicts spectroscopic properties. mdpi.com

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structure of this compound, combining a benzoic acid moiety with a bulky, aromatic naphthalene (B1677914) group, makes it an interesting candidate for interdisciplinary research.

Materials Science: Benzoic acid derivatives are being explored for their use in creating functional molecular structures directly on surfaces. researchgate.net They can act as building blocks for on-surface synthesis of molecular wires or other nanostructures. Additionally, benzoic acids have been investigated as inhibitors for area-selective atomic layer deposition (AS-ALD), a key process in semiconductor fabrication. nih.gov The specific properties of this compound could be harnessed for developing novel self-assembled monolayers with tailored surface properties.

Chemical Biology: Naphthalene derivatives are well-known for their unique photophysical properties and are frequently used as fluorescent probes for sensing and imaging. nih.govresearchgate.net The naphthalene moiety in this compound provides a foundation for developing new chemical probes. mdpi.comnih.gov By incorporating specific functional groups, it may be possible to design probes that can selectively detect metal ions, anions, or biomolecules within a cellular environment, leveraging changes in fluorescence upon binding. nih.govmdpi.com The rigid and π-conjugated system of naphthalene often leads to high quantum yields and excellent photostability, which are desirable characteristics for fluorescent probes. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-chloro-5-(naphthalen-1-yl)benzoic acid, and how are reaction conditions optimized?

The synthesis typically employs palladium-catalyzed cross-coupling reactions to link the naphthalene moiety to the chlorobenzoic acid backbone. Key steps include:

  • Suzuki-Miyaura Coupling : Using a boronic acid derivative of naphthalene and a halogenated benzoic acid precursor (e.g., 2-chloro-5-bromobenzoic acid) with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80–90°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Optimization : Varying catalyst loading (1–5 mol%), solvent polarity, and temperature to maximize yield and minimize byproducts like dehalogenated intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., naphthalene integration at δ 7.2–8.5 ppm, carboxylic proton at δ 12–13 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 283.0525 for C₁₇H₁₁ClO₂) .
  • FT-IR Spectroscopy : Identification of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aryl chloride (C-Cl at ~750 cm⁻¹) .

Q. What solubility properties should researchers consider for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM. For biological assays:

  • Prepare stock solutions in DMSO (sterile-filtered, stored at -20°C).
  • Dilute in cell culture media to ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines).
  • Dose Range : 0.5–256 µg/mL, with positive controls (e.g., ciprofloxacin) and solvent controls.
  • Endpoint Analysis : Minimum Inhibitory Concentration (MIC) via optical density (OD600) and Live/Dead staining for viability .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
  • Pharmacokinetic Modeling : SwissADME to predict LogP (2.8), bioavailability (85%), and CYP450 inhibition .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Variable Analysis : Compare assay conditions (e.g., cell lines, exposure time, serum content). For example, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols (24 vs. 48 hr incubation).
  • Structural Confounders : Verify purity (HPLC ≥98%) and check for degradation products (e.g., hydrolyzed carboxylic acid) .

Q. What advanced techniques elucidate the compound’s solid-state structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/water). Monoclinic space group P2₁/c with unit cell parameters (a = 23.526 Å, b = 3.7972 Å) confirms planar naphthalene-benzoic acid alignment .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~250°C) .

Q. How can reaction mechanisms for chlorination or functionalization be validated?

  • Isotopic Labeling : Use ³⁶Cl to track chlorine incorporation during electrophilic substitution.
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., benzyne formation in Ullmann coupling) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation (TLV-TWA 1 mg/m³).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

Q. How should researchers document synthetic reproducibility?

  • Batch Records : Detail catalyst lot numbers, solvent drying methods (e.g., molecular sieves), and stirring rates.
  • Analytical Traces : Archive NMR, HRMS, and HPLC chromatograms for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.